![molecular formula C20H23BrN2O3S B2466881 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 352018-30-5](/img/structure/B2466881.png)
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H23BrN2O3S and its molecular weight is 451.38. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Sensors
The compound’s unique structure and electronic properties may enable its use in chemical sensors. Researchers have explored its potential as a fluorescent probe for detecting specific analytes or ions.
Keep in mind that while these applications show promise, further research, including in vivo studies and clinical trials, is essential to validate and optimize the compound’s potential. 🌟
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazo[2,1-b][1,3]thiazines, are known to have diverse biological and pharmaceutical activities . They are usually present in molecules with bioactive properties due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
Based on its structural similarity to other bioactive compounds, it can be inferred that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures are known to produce a variety of biological effects . For instance, triazole derivatives, which share structural characteristics with the compound, are known to bind with target molecules and affect various biochemical pathways .
Result of Action
Compounds with similar structures are known to have various biological effects , suggesting that this compound may also have significant molecular and cellular impacts.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that the compound might also be stable under similar conditions.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O3S.BrH/c1-24-17-10-9-15(13-18(17)25-2)20(23)14-21(16-7-4-3-5-8-16)19-22(20)11-6-12-26-19;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVBWVFXXCROZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O)OC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide |
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